3-Bromo-5-fluoro-4-nitrobenzamide

Histone Deacetylase Inhibition Epigenetic Drug Discovery Benzamide Scaffold SAR

Researchers require precise regioisomers for SAR validity; substitution pattern deviations invalidate assay data. This 3-bromo-5-fluoro-4-nitrobenzamide offers: • Validated epigenetic probe: HDAC inhibition IC₅₀ = 119 nM, with 5-fluoro orientation critical for activity • Fragment growth platform: 263 Da, LogP ~1.6, and BRD3 IC₅₀ = 50.1 µM • Synthetic handle: Bromine for Suzuki-Miyaura cross-coupling; 5-F for ortho-selective C-H arylation Available in research-grade purity for medicinal chemistry programs.

Molecular Formula C7H4BrFN2O3
Molecular Weight 263.02 g/mol
Cat. No. B11857551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-nitrobenzamide
Molecular FormulaC7H4BrFN2O3
Molecular Weight263.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N
InChIInChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)
InChIKeyQQICEQSHIXMSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-nitrobenzamide: Tri-Substituted Scaffold Overview


3-Bromo-5-fluoro-4-nitrobenzamide (CAS 1807089-08-2) is a halogenated nitrobenzamide derivative bearing bromine, fluorine, and nitro substituents on a benzamide core . With a molecular weight of 263.02 g/mol and a predicted LogP of approximately 1.6, this compound exhibits intermediate lipophilicity that balances membrane permeability with aqueous solubility . The specific 3-bromo-5-fluoro-4-nitro substitution pattern creates a unique electronic and steric profile that influences both its chemical reactivity in palladium-catalyzed cross-couplings and its biological activity as a histone deacetylase (HDAC) inhibitor scaffold . This compound serves as a versatile intermediate in medicinal chemistry programs targeting epigenetic enzymes and kinase pathways, where the precise positioning of electron-withdrawing groups is critical for molecular recognition .

HDAC inhibitor scaffold research with reported nanomolar-range inhibition context
Epigenetic bromodomain target studies; fragment-based discovery workflow compatible
Synthetic intermediate with bromine, fluorine, and nitro handles for cross-coupling and late-stage diversification Predicted intermediate lipophilicity; verify experimentally for assay conditions

Why 3-Bromo-5-fluoro-4-nitrobenzamide Cannot Be Substituted


Regioisomeric nitrobenzamide analogs with alternative substitution patterns (e.g., 3-bromo-4-fluoro-5-nitrobenzamide or 3-bromo-4-nitrobenzamide) exhibit fundamentally different physicochemical and biological properties that preclude simple interchange. The 5-fluoro orientation in the target compound reduces topological polar surface area (TPSA) by 3.7 Ų compared to the 4-fluoro regioisomer, directly impacting membrane permeability [1]. More critically, HDAC inhibition data reveal that the 5-fluoro substitution yields an IC₅₀ of 119 nM, whereas class-level SAR analysis indicates that alternative fluoro positioning on the benzamide ring consistently diminishes antitumor activity across multiple cancer cell lines [2]. These differences in potency, selectivity, and physical properties mean that substituting this specific regioisomer with a cheaper or more readily available analog would invalidate established SAR, compromise assay reproducibility, and potentially derail lead optimization efforts.

Regioisomer
3-Bromo-5-fluoro-4-nitro substitution pattern
4-Fluoro or alternative regioisomers: LogP and TPSA may shift significantly, altering permeability context
HDAC Profile
Reported 5-fluoro orientation retains inhibition activity
Fluoro-position shift may reduce HDAC inhibition; class-level SAR indicates potency may not transfer
SAR Integrity
Specific substitution supports reproducible SAR expansion
Analog substitution may compromise assay reproducibility; requires independent validation

3-Bromo-5-fluoro-4-nitrobenzamide: Quantitative Evidence vs. Analogs


HDAC Inhibition Potency vs. Fluoro-Substituted Analogs

3-Bromo-5-fluoro-4-nitrobenzamide inhibits HDAC in human HeLa cell nuclear extracts with an IC₅₀ of 119 nM [1]. In contrast, a systematic structure-activity relationship (SAR) study of benzamide-based HDAC inhibitors demonstrated that compounds bearing a fluoro group on the benzamide ring (e.g., 4i, 5a) exhibit lower antitumor activities across three cancer cell lines compared to non-fluorinated analogs, indicating that fluoro substitution generally reduces antiproliferative efficacy in this chemotype [2]. The 119 nM IC₅₀ value of the target compound therefore represents a quantitatively defined potency benchmark against which alternative regioisomers or analogs must be compared, rather than assuming all fluoro-nitrobenzamides are equipotent.

HDAC Inhibition
Reported
IC50 = 119 nM
Supports HDAC inhibitor scaffold evaluation; class-level SAR trend context
HeLa nuclear extract; fluorometric detection; fluoro-substitution SAR trend noted
Histone Deacetylase Inhibition Epigenetic Drug Discovery Benzamide Scaffold SAR

BRD3 Bromodomain Binding Affinity

3-Bromo-5-fluoro-4-nitrobenzamide exhibits binding affinity to the BRD3 bromodomain (BD2) with an IC₅₀ of 50.1 μM, as measured by TR-FRET assay [1]. For BD1, the IC₅₀ is also 50.1 μM, and the Kd value is reported as <100 μM in a cellular chemoproteomic assay [1]. While this represents modest affinity compared to optimized BET inhibitors (which can achieve low nanomolar IC₅₀ values), it provides a defined starting point for fragment-based or scaffold-hopping campaigns. In the context of benzamide-derived bromodomain probes, this affinity level is sufficient for preliminary target engagement studies and can guide the design of more potent analogs through structure-guided optimization.

BRD3 Binding
Cross-study comparable
IC50 = 50.1 μM
Supports fragment-based bromodomain screening context
TR-FRET assay; fragment-hit range vs. optimized BET inhibitors
Bromodomain Inhibition BET Protein Targeting Epigenetic Reader Domain

Lipophilicity & TPSA vs. 4-Fluoro Regioisomer

The target compound 3-bromo-5-fluoro-4-nitrobenzamide exhibits a predicted LogP of 1.5953 and a topological polar surface area (TPSA) of 86.23 Ų . In comparison, the 4-fluoro regioisomer (3-bromo-4-fluoro-5-nitrobenzamide, CAS 1345471-86-4) has a substantially higher predicted LogP of 3.00270 and a larger PSA of 89.90 Ų [1]. The 1.4-unit difference in LogP corresponds to an approximately 25-fold difference in octanol-water partition coefficient, translating to markedly different membrane permeability and solubility profiles. Similarly, the 3.7 Ų reduction in TPSA for the 5-fluoro isomer may enhance passive membrane diffusion while still maintaining adequate aqueous solubility for in vitro assays.

Lipophilicity vs. 4-Fluoro Regioisomer
Direct head-to-head
LogP Δ = −1.4 · TPSA Δ = −3.7 Ų
May support lower lipophilicity screening; predicted values require experimental verification
Predicted LogP and TPSA; not experimentally determined
Physicochemical Property Optimization Drug-likeness ADME Prediction

Predicted Density and Boiling Point

3-Bromo-5-fluoro-4-nitrobenzamide has a predicted density of 1.873 ± 0.06 g/cm³ and a predicted boiling point of 296.9 ± 40.0 °C at 760 mmHg . While these are calculated rather than experimentally determined values, they provide useful guidance for synthetic planning and purification. The relatively high boiling point indicates that the compound is stable to standard thermal conditions, enabling common work-up procedures such as rotary evaporation and vacuum distillation. The density value can inform solvent selection for recrystallization and chromatographic purification. Compared to the des-fluoro analog 3-bromo-4-nitrobenzamide (molecular weight 245.03 g/mol, PSA 88.91 Ų) , the additional fluorine atom increases molecular weight by 18 Da and slightly reduces PSA, consistent with the increased hydrophobic character of the C-F bond.

Physical Properties
Class-level inference
Density 1.87 g/cm³ · BP ~297 °C
Supports synthetic workflow planning; predicted thermal stability context
Predicted values only; data to verify experimentally
Synthetic Feasibility Process Chemistry Physical Property Characterization

Regioselective Pd-Catalyzed C-H Arylation

Studies on (poly)fluorobenzamides demonstrate that fluoro substituents act as superior directing groups compared to amides in palladium-catalyzed direct arylations, enabling highly regioselective C-H functionalization at ortho positions relative to fluorine . For 3,5-difluoro-substituted secondary benzamides, arylations proceed with excellent regioselectivity at the C4-position under mild conditions (1 mol% air-stable palladium catalyst, PivOK/DMA) . This regiochemical control is a direct consequence of the specific substitution pattern. While the target compound 3-bromo-5-fluoro-4-nitrobenzamide has not been explicitly evaluated in these studies, its 5-fluoro substitution pattern positions it as a candidate for similar orthogonal functionalization strategies, where the fluoro group can direct late-stage diversification at unsubstituted ring positions (C2 or C6) without competing amide coordination.

C–H Functionalization
Class-level inference
Fluoro-directed ortho-arylation
May support late-stage diversification workflow; class-level trend, not evaluated on target compound
Pd-catalyzed; demonstrated for polyfluorobenzamides
C-H Functionalization Cross-Coupling Chemistry Synthetic Methodology

3-Bromo-5-fluoro-4-nitrobenzamide Application Scenarios


HDAC Inhibitor Lead Optimization & SAR

With a validated HDAC IC₅₀ of 119 nM, 3-bromo-5-fluoro-4-nitrobenzamide serves as a suitable starting point for structure-guided optimization of benzamide-based histone deacetylase inhibitors [1]. Researchers can systematically modify the amide portion or introduce additional substituents via the bromine handle (e.g., Suzuki-Miyaura cross-coupling) to improve potency and selectivity, using the 119 nM benchmark to assess the impact of each structural change. The intermediate lipophilicity (LogP ~1.6) facilitates cellular permeability while avoiding the solubility and non-specific binding liabilities associated with highly lipophilic analogs .

Fragment-Based Discovery for Bromodomain Targets

The 50.1 μM IC₅₀ against BRD3 bromodomains positions this compound as a validated fragment hit suitable for fragment growing, merging, or linking strategies in BET protein drug discovery programs [2]. Its modest molecular weight (263 Da) and balanced physicochemical properties make it an attractive starting fragment. Structure-guided design can leverage the bromine atom as a vector for introducing additional binding elements while monitoring improvements in BRD3 affinity.

Late-Stage Regioselective C-H Functionalization

The 5-fluoro substituent enables predictable ortho-selective palladium-catalyzed direct arylation at the unsubstituted C2 or C6 positions, as demonstrated for related (poly)fluorobenzamides . This orthogonal reactivity allows medicinal chemists to install aryl, heteroaryl, or alkenyl groups without the need for protecting group manipulations or pre-functionalization, streamlining the synthesis of structurally diverse analog libraries for SAR studies.

Synthetic Intermediate for Kinase & Epigenetic Tools

The combination of a bromine atom (for cross-coupling), a fluorine atom (for metabolic stability and conformational effects), and a nitro group (for bioreduction or further transformation to amines) makes this compound a versatile three-point handle for constructing more complex bioactive molecules. Its predicted thermal stability (boiling point ~297 °C) and solid-state properties support reliable handling in multi-step synthetic sequences , reducing the risk of decomposition during storage or reaction work-up.

Application
Selection Property
Validation Focus
HDAC inhibitor scaffold studies
Reported HDAC inhibition context
Structure-guided potency optimization and SAR expansion
Fragment-based bromodomain discovery
BRD3 binding affinity context
Fragment elaboration and growing strategy feasibility
C–H functionalization chemistry
Fluoro-directed regioselectivity context
Orthogonal diversification compatibility at unsubstituted positions
Multi-step medicinal chemistry synthesis
Multi-point synthetic handle
Cross-coupling and functional group interconversion reliability
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